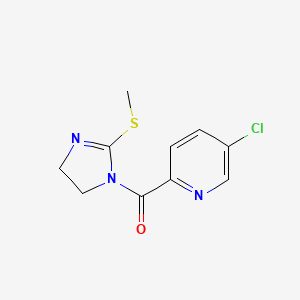
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. In biochemistry, it has been found to act as a fluorescent probe for the detection of certain biomolecules. In materials science, it has been investigated for its ability to act as a building block for the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone depend on its application. In medicinal chemistry, it has been shown to inhibit cancer cell proliferation. In biochemistry, it has been found to bind to certain biomolecules and act as a fluorescent probe. In materials science, it has been investigated for its potential to form novel materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in lab experiments include its mild synthesis conditions, its ability to inhibit certain enzymes, and its potential as a building block for the synthesis of novel materials. The limitations include its limited solubility in certain solvents and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. In medicinal chemistry, further studies are needed to determine its efficacy as a drug candidate for the treatment of cancer and other diseases. In biochemistry, further studies are needed to explore its potential as a fluorescent probe for the detection of certain biomolecules. In materials science, further studies are needed to investigate its potential as a building block for the synthesis of novel materials with unique properties.
In conclusion, 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Méthodes De Synthèse
The synthesis method of 2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves the reaction of 2-aminoindazole with 2-methylsulfanyl-4,5-dihydroimidazole-1-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
2-Indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, it has been studied for its ability to inhibit certain enzymes and its potential as a fluorescent probe. In materials science, it has been explored for its potential as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
2-indazol-1-yl-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-19-13-14-6-7-16(13)12(18)9-17-11-5-3-2-4-10(11)8-15-17/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCQCDFQHULLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

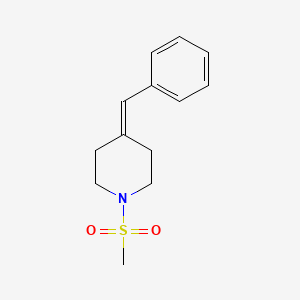
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
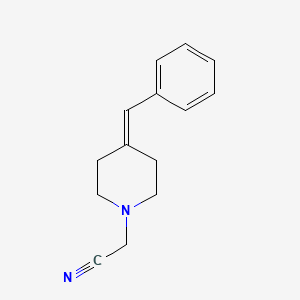
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
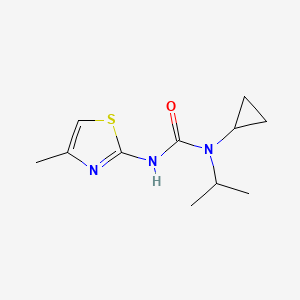
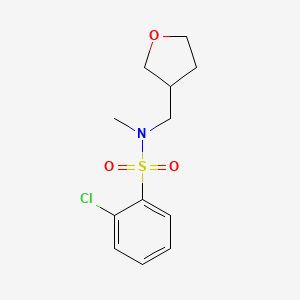
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
